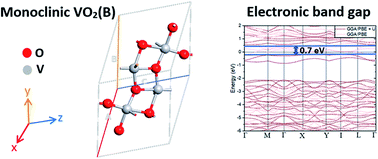Insights into first-principles characterization of the monoclinic VO2(B) polymorph via DFT + U calculation: electronic, magnetic and optical properties
Nanoscale Advances Pub Date: 2022-08-09 DOI: 10.1039/D2NA00247G
Abstract
We have studied the structural, electronic, magnetic, and optical properties of the VO2(B) polymorph using first-principles calculations based on density functional theory (DFT). This polymorph was found to display four optimized structures namely VO2(B)PP, VO2(B)LP, VO2(B)PPD, and VO2(B)LPD using the generalized gradient approximation (GGA) PBE exchange-correlation functional by including/excluding van der Waals interaction. Our derivation provides a theoretical justification for adding an on-site Coulomb U value in the conventional DFT calculations to allow a direct comparison of the two methods. We predicted a zero bandgap of the VO2(B) structure based on GGA/PBE. However, by GGA/PBE + U, we found accurate bandgap values of 0.76, 0.66, and 0.70 eV for VO2(B)PP, VO2(B)LP, and VO2(B)PPD, respectively. The results obtained from DFT + U were accompanied by a structural transition from the metallic to semiconductor property. Here, we verified the non-magnetic characteristic of the monoclinic VO2(B) phase with some available experimental and theoretical data. However, the debate on the magnetic property of this polymorph remains unresolved. Imaginary and real parts of the dielectric function, as computed with the GGA/PBE functional and the GGA/PBE + U functional, were also reported. The first absorption peaks of all considered geometries in the imaginary part of the dielectric constants indicated that the VO2(B) structure could perfectly absorb infrared light. The computed static dielectric constants with positive values, as derived from the optical properties, confirmed the conductivity of this material. Among the four proposed geometries of VO2(B) in this study, the outcomes obtained by VO2(B)PPD reveal good results owing to the excellent consistency of its bandgap, magnetic and optical properties with other experimental and theoretical observations. The theoretical framework in our study will provide useful insight for future practical applications of the VO2(B) polymorph in electronics and optoelectronics.


Recommended Literature
- [1] Preparation of polystyrene–polyolefin multiblock copolymers by sequential coordination and anionic polymerization†
- [2] Transport of nanoparticulate material in self-assembled block copolymer micelle solutions and crystals
- [3] Brownian dynamics simulations of telechelic polymer – latex suspensions under steady shear†
- [4] Dual LSPR of Au/W18O49 heterostructures for upconversion enhancement and application of molecular detection†
- [5] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide
- [6] Physicochemical properties and photocatalytic H2 evolution activity of Rh-doped La2Ti2O7 prepared by molten salt synthesis†
- [7] Recent advances of non-fullerene, small molecular acceptors for solution processed bulk heterojunction solar cells
- [8] “Catch-and-release” of porphyrins by photoswitchable self-assembled monolayers
- [9] Determination of sarafloxacin and its analogues in milk using an enzyme-linked immunosorbent assay based on a monoclonal antibody
- [10] Conferences and meetings

Journal Name:Nanoscale Advances
Research Products
-
1,4-Bis(trifluoromethyl)benzene
CAS no.: 433-19-2
-
CAS no.: 352-97-6
-
CAS no.: 84-74-2
-
CAS no.: 69-09-0
-
CAS no.: 99-63-8
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1









